N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
CAS No.: 921100-71-2
Cat. No.: VC6271744
Molecular Formula: C14H14N2O2S
Molecular Weight: 274.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921100-71-2 |
|---|---|
| Molecular Formula | C14H14N2O2S |
| Molecular Weight | 274.34 |
| IUPAC Name | N-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C14H14N2O2S/c1-15-13(18)11-7-8-19-14(11)16-12(17)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
| Standard InChI Key | LMVKPGCMHMJOEL-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
N-Methyl-2-(2-phenylacetamido)thiophene-3-carboxamide features a thiophene ring substituted at the 2-position with a phenylacetamido group and at the 3-position with a methylcarboxamide moiety. The thiophene core contributes aromaticity and electron-rich characteristics, while the acetamide and carboxamide groups introduce hydrogen-bonding capabilities and steric bulk. The IUPAC name, N-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide, reflects this substitution pattern, with the phenyl group extending from the acetamide side chain.
Table 1: Molecular Properties of N-Methyl-2-(2-Phenylacetamido)Thiophene-3-Carboxamide
| Property | Value |
|---|---|
| CAS No. | 921100-71-2 |
| Molecular Formula | |
| Molecular Weight | 274.34 g/mol |
| SMILES | CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2 |
| InChIKey | LMVKPGCMHMJOEL-UHFFFAOYSA-N |
The compound’s solubility data remain unspecified, though its amide functionalities suggest moderate polarity.
Synthesis and Reaction Pathways
Synthetic Route
The synthesis typically begins with thiophene-3-carboxylic acid derivatives. Acylation with phenylacetyl chloride in the presence of a base (e.g., triethylamine) forms the acetamide linkage, while subsequent methylation of the carboxamide group introduces the N-methyl substituent. Key steps include:
-
Acylation: Thiophene-3-carboxylic acid reacts with phenylacetyl chloride, yielding 2-(2-phenylacetamido)thiophene-3-carboxylic acid.
-
Methylation: The carboxylic acid is converted to the methylcarboxamide via reaction with methylamine under coupling agents (e.g., EDCI/HOBt).
Side reactions may occur at the thiophene ring’s 4- and 5-positions due to electrophilic aromatic substitution tendencies, necessitating controlled conditions.
Reactivity and Functional Group Transformations
The compound’s reactivity is governed by:
-
Amide Hydrolysis: Under acidic or basic conditions, the acetamide and carboxamide groups may hydrolyze to carboxylic acids, though steric hindrance from the phenyl group slows this process.
-
Thiophene Ring Modifications: Electrophilic substitution (e.g., nitration, sulfonation) preferentially occurs at the 4- and 5-positions, while the 2- and 3-positions remain less reactive due to electron-withdrawing effects of the amide groups.
Mechanistic and Biological Insights
Putative Mechanism of Action
While direct studies on N-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide are sparse, structurally related thiophene carboxamides exhibit activity as kinase inhibitors or protease modulators . The acetamide side chain may mimic peptide substrates, enabling interaction with enzymatic active sites, while the thiophene ring provides rigidity and π-stacking potential . For example, analogs such as AZD8931 (a quinazoline derivative) target epidermal growth factor receptors (EGFR) by occupying ATP-binding pockets, suggesting similar targeting potential for this compound .
Table 2: Comparison with Thiophene Carboxamide Derivatives
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| N-Methyl-2-(2-phenylacetamido)thiophene-3-carboxamide | 921100-71-2 | 274.34 | Phenylacetamido at C2, methylcarboxamide at C3 | |
| 5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide | 941889-52-7 | 336.40 | Additional phenyl group at C5 | |
| Ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 76981-75-4 | 357.50 | Saturated cyclohexane ring fused to thiophene |
The addition of a phenyl group at C5 (as in 941889-52-7) enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility . Conversely, saturation of the thiophene ring (76981-75-4) alters conformational flexibility, which may influence binding kinetics .
Challenges and Future Perspectives
Knowledge Gaps
-
Mechanistic Elucidation: Binding assays (e.g., surface plasmon resonance) are needed to identify molecular targets.
-
Pharmacokinetic Profiling: Studies on absorption, distribution, metabolism, and excretion (ADME) remain absent.
Synthetic Optimization
Improving yield and purity requires exploring alternative catalysts (e.g., palladium-based systems for C–N coupling) and protecting group strategies to minimize side reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume